molecular formula C15H20Cl2N2O B4402500 1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole hydrochloride

1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole hydrochloride

Cat. No. B4402500
M. Wt: 315.2 g/mol
InChI Key: VGLSHURIPZMHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole hydrochloride, also known as Clotrimazole, is a synthetic antifungal medication that is commonly used to treat fungal infections. Clotrimazole is a broad-spectrum antifungal agent that is effective against a wide range of fungal species, including Candida, Aspergillus, and Trichophyton.

Mechanism of Action

1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole hydrochloride works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of fungal cell membrane function leads to cell death and the inhibition of fungal growth. This compound is also believed to have an effect on the activity of fungal enzymes, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cell death. This compound has also been shown to inhibit the activity of fungal enzymes involved in cell wall synthesis and energy metabolism.

Advantages and Limitations for Lab Experiments

1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole hydrochloride has several advantages as a research tool, including its broad-spectrum antifungal activity and its ability to inhibit the growth of a wide range of fungal species. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole hydrochloride. One area of research is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research is the investigation of the potential anticancer properties of this compound and its derivatives. Additionally, research is needed to further elucidate the mechanism of action of this compound and to identify new targets for antifungal drug development.

Scientific Research Applications

1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole hydrochloride has been extensively studied for its antifungal properties and has been used in a range of scientific research applications. This compound has been shown to inhibit the growth of various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. This compound has also been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

1-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O.ClH/c1-11(2)13-9-14(16)12(3)8-15(13)19-7-6-18-5-4-17-10-18;/h4-5,8-11H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLSHURIPZMHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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